7-Amino-1,1,2-trimethyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
7-Amino-1,1,2-trimethyl-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes an amino group and three methyl groups attached to the isoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-1,1,2-trimethyl-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. The reaction involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. For this compound, the starting materials are usually 3,4-dihydroisoquinoline and an appropriate amine, followed by methylation steps to introduce the methyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Pictet-Spengler reactions under optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-Amino-1,1,2-trimethyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The amino group and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinoline derivatives, dihydro derivatives, and various substituted tetrahydroisoquinoline compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies, particularly in understanding enzyme interactions and receptor binding.
Medicine: Research has indicated potential therapeutic applications, including neuroprotective and anti-inflammatory effects.
Industry: It is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 7-Amino-1,1,2-trimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of certain enzymes, leading to changes in metabolic pathways. Additionally, it can bind to specific receptors, influencing cellular signaling pathways and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog without the amino and methyl groups.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a single methyl group.
7-Methoxy-1,2,3,4-tetrahydroisoquinoline: A compound with a methoxy group instead of an amino group.
Uniqueness
7-Amino-1,1,2-trimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the amino group and three methyl groups, which confer distinct chemical and biological properties. These structural features enhance its reactivity and potential for therapeutic applications compared to its simpler analogs.
Properties
IUPAC Name |
1,1,2-trimethyl-3,4-dihydroisoquinolin-7-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-12(2)11-8-10(13)5-4-9(11)6-7-14(12)3/h4-5,8H,6-7,13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVLOKLNRRRRQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CCN1C)C=CC(=C2)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301213897 | |
Record name | 1,2,3,4-Tetrahydro-1,1,2-trimethyl-7-isoquinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301213897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213765-94-7 | |
Record name | 1,2,3,4-Tetrahydro-1,1,2-trimethyl-7-isoquinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=213765-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-1,1,2-trimethyl-7-isoquinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301213897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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